(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Overview
Description
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H30ClNO3 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Profiles of 5-HT2A Receptor Antagonists : A study evaluated the pharmacology of this compound as the active form of a novel 5-HT2A receptor antagonist. It was found to inhibit platelet aggregation induced by serotonin in various animals and showed high affinity for 5-HT2A receptors. This suggests its potential use in treating conditions related to platelet aggregation and serotonin-induced vascular issues (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Neuroprotective Effects Against Ecstasy-Induced Cell Death : Another study indicated that the compound reduces neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA or ecstasy) in cortical neurons. This neuroprotection was observed under both normal and hyperthermic conditions, implicating its role in serotonin 2A-receptor-mediated neurotoxicity (Capela, Ruscher, Lautenschlager, Freyer, Dirnagl, Gaio, Bastos, Meisel, & Carvalho, 2006).
Effects on Experimental Acute and Chronic Pancreatitis : The compound's effects on pancreatitis were investigated, showing that it and its metabolite inhibit the progression of both acute and chronic pancreatitis. This supports the idea of 5-HT2A receptors being involved in the development of experimental pancreatitis (Ogawa, Sugidachi, Tanaka, Fujimoto, Fukushige, Tani, & Asai, 2005).
Safety and Hazards
The compound has been classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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